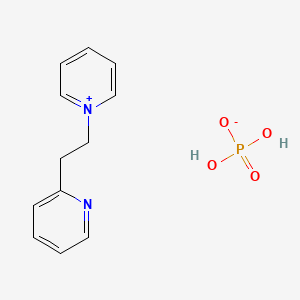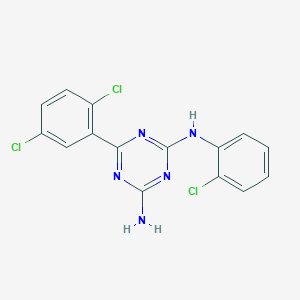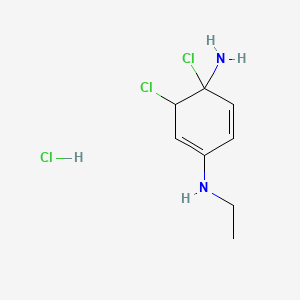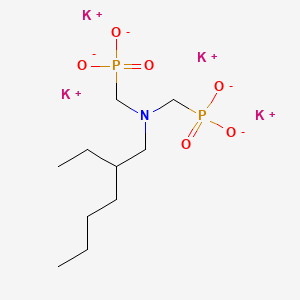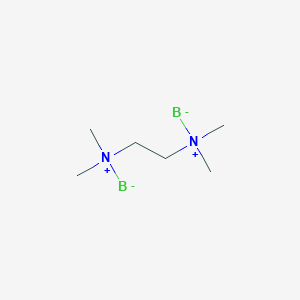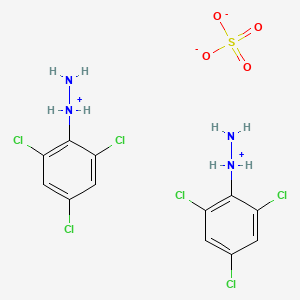
2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol is an organic compound with the molecular formula C20H34O It is characterized by its unique structure, which includes two cyclopentene rings with trimethyl substitutions and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol typically involves the reaction of cyclopentadiene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2,2,3-trimethyl-cyclopent-3-en-1-yl)-but-2-en-1-ol
- (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-buten-1-ol
Uniqueness
2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol stands out due to its unique structural features, which confer distinct chemical properties and reactivity. Its dual cyclopentene rings with trimethyl substitutions provide a versatile framework for various chemical transformations and applications .
Properties
CAS No. |
94200-27-8 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,4-bis(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol |
InChI |
InChI=1S/C20H34O/c1-14-7-10-17(19(14,3)4)11-9-16(13-21)18-12-8-15(2)20(18,5)6/h7-8,16-18,21H,9-13H2,1-6H3 |
InChI Key |
FATSIAZXFSKJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(CO)C2CC=C(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


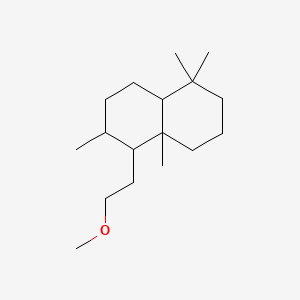
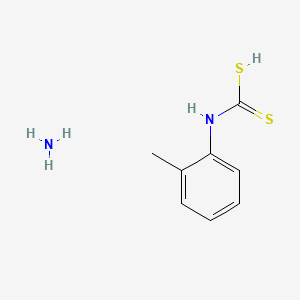
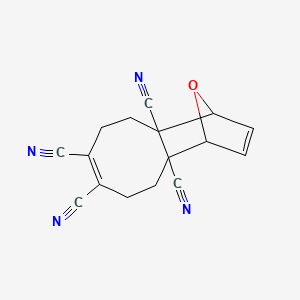
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
